Methyl 2-[[2-(quinolin-8-ylsulfonylamino)benzoyl]amino]benzoate
Overview
Description
Methyl 2-[[2-(quinolin-8-ylsulfonylamino)benzoyl]amino]benzoate is a complex organic compound that features a quinoline moiety, a sulfonyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[2-(quinolin-8-ylsulfonylamino)benzoyl]amino]benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Quinoline Derivative: The quinoline moiety can be synthesized through classical methods such as the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Sulfonylation: The quinoline derivative is then sulfonylated using sulfonyl chloride in the presence of a base like pyridine to introduce the sulfonyl group.
Amidation: The sulfonylated quinoline is reacted with 2-aminobenzoic acid to form the amide linkage.
Esterification: Finally, the carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[2-(quinolin-8-ylsulfonylamino)benzoyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: The nitro groups, if present, can be reduced to amines using hydrogenation or metal hydrides.
Substitution: The sulfonyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[[2-(quinolin-8-ylsulfonylamino)benzoyl]amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with DNA and proteins.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-[[2-(quinolin-8-ylsulfonylamino)benzoyl]amino]benzoate involves its interaction with biological macromolecules. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. The sulfonyl group can form covalent bonds with proteins, inhibiting their activity. These interactions make it a potential candidate for anti-cancer therapies.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Sulfonylated Aminoquinolines: Compounds with similar sulfonyl and amino groups but different substitution patterns.
Benzoate Esters: Compounds with similar ester functionalities but different aromatic systems.
Uniqueness
Methyl 2-[[2-(quinolin-8-ylsulfonylamino)benzoyl]amino]benzoate is unique due to the combination of its quinoline, sulfonyl, and benzoate ester functionalities. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
methyl 2-[[2-(quinolin-8-ylsulfonylamino)benzoyl]amino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O5S/c1-32-24(29)18-11-3-4-12-19(18)26-23(28)17-10-2-5-13-20(17)27-33(30,31)21-14-6-8-16-9-7-15-25-22(16)21/h2-15,27H,1H3,(H,26,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTFDYTXIVVJKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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